molecular formula C22H21NO4 B11975301 3-Cyano-4-hydroxy-6-oxo-2,4-diphenyl-cyclohexanecarboxylic acid ethyl ester CAS No. 90699-77-7

3-Cyano-4-hydroxy-6-oxo-2,4-diphenyl-cyclohexanecarboxylic acid ethyl ester

Cat. No.: B11975301
CAS No.: 90699-77-7
M. Wt: 363.4 g/mol
InChI Key: LOACLDDBDOFPHY-UHFFFAOYSA-N
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Description

3-Cyano-4-hydroxy-6-oxo-2,4-diphenyl-cyclohexanecarboxylic acid ethyl ester is a complex organic compound with the molecular formula C22H21NO4 and a molecular weight of 363.417 g/mol . This compound is known for its unique structure, which includes a cyano group, a hydroxy group, and a cyclohexane ring substituted with phenyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-hydroxy-6-oxo-2,4-diphenyl-cyclohexanecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-hydroxy-6-oxo-2,4-diphenyl-cyclohexanecarboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically require specific conditions such as controlled temperature and pH to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine .

Scientific Research Applications

3-Cyano-4-hydroxy-6-oxo-2,4-diphenyl-cyclohexanecarboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Cyano-4-hydroxy-6-oxo-2,4-diphenyl-cyclohexanecarboxylic acid ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and hydroxy groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl groups may also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-4-hydroxy-6-oxo-2,4-diphenyl-cyclohexanecarboxylic acid ethyl ester is unique due to its specific combination of functional groups and its cyclohexane ring structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research applications .

Properties

CAS No.

90699-77-7

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 3-cyano-4-hydroxy-6-oxo-2,4-diphenylcyclohexane-1-carboxylate

InChI

InChI=1S/C22H21NO4/c1-2-27-21(25)20-18(24)13-22(26,16-11-7-4-8-12-16)17(14-23)19(20)15-9-5-3-6-10-15/h3-12,17,19-20,26H,2,13H2,1H3

InChI Key

LOACLDDBDOFPHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C2=CC=CC=C2)O)C#N)C3=CC=CC=C3

Origin of Product

United States

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